(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one
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Overview
Description
(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a benzyloxy group, a bromo-hydroxyethyl side chain, and a quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of quinoxalin-2(1H)-ones using phosphonium ylides as alkylating reagents under base-promoted conditions. This method is efficient and can be carried out under metal- and oxidant-free conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a quinolinone derivative with a carbonyl group.
Reduction: Formation of a quinolinone derivative with a hydrogen atom replacing the bromo group.
Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-ones: These compounds share the quinolinone core structure and exhibit similar chemical properties.
Benzyloxy derivatives: Compounds with a benzyloxy group attached to different core structures.
Bromo-hydroxyethyl derivatives: Compounds with a bromo-hydroxyethyl side chain attached to various core structures.
Uniqueness
(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one is unique due to the combination of its benzyloxy group, bromo-hydroxyethyl side chain, and quinolinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H16BrNO3 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
5-[(1S)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22)/t15-/m1/s1 |
InChI Key |
GNFMSZCSSUZAGV-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)[C@@H](CBr)O)C=CC(=O)N3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3 |
Origin of Product |
United States |
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